Cas no 582319-05-9 (diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate)

diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate structure
582319-05-9 structure
Product Name:diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate
N.o CAS:582319-05-9
MF:C18H21ClN2O5
MW:380.822744131088
MDL:MFCD26967973
CID:2156243
PubChem ID:44719094
Update Time:2025-06-13

diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate Propriedades químicas e físicas

Nomes e Identificadores

    • Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1h-indol-3-yl)methyl]-, 1,3-diethyl ester
    • Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate
    • Propanedioic acid,2-(acetylaMino)-2-[(7-chloro-1H-indol-3-yl)Methyl]-,1,3-diethyl ester
    • diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate
    • Diethyl2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate
    • CS-M2341
    • 582319-05-9
    • CS-14725
    • AKOS037650382
    • MDL: MFCD26967973
    • Inchi: 1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-13(12)7-6-8-14(15)19/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22)
    • Chave InChI: ASMIVFYOQIDMLJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1NC=C2CC(C(=O)OCC)(C(=O)OCC)NC(C)=O

Propriedades Computadas

  • Massa Exacta: 380.1138995g/mol
  • Massa monoisotópica: 380.1138995g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 524
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 97.5
  • XLogP3: 2.9

diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate Preçomais >>

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